1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

描述

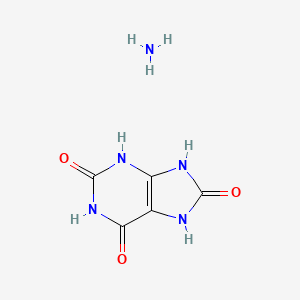

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a useful research compound. Its molecular formula is C5H7N5O3 and its molecular weight is 185.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt, commonly known as ammonium urate, is a purine derivative that plays a significant role in human metabolism and is particularly notable for its association with gout and other metabolic disorders. This article explores the biological activities of this compound, its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₇N₅O₃

- Molecular Weight : 185.14 g/mol

- CAS Registry Number : 6009-66-1

Role in Uric Acid Metabolism

Ammonium urate is the salt form of uric acid, which is the final product of purine metabolism in humans. Elevated levels of uric acid can lead to gout, characterized by the deposition of urate crystals in joints, causing inflammation and pain. Understanding the regulation of uric acid metabolism is crucial for developing treatments for gout and related conditions .

- Urate Crystal Formation : Ammonium urate can precipitate in body fluids, leading to crystal formation. These crystals are recognized by immune cells, triggering inflammatory responses associated with gout.

- Biomarker for Gout : Research indicates that urinary levels of ammonium urate may serve as a biomarker for diagnosing and monitoring gout progression.

- Therapeutic Target : Due to its role in gout pathogenesis, ammonium urate is a target for therapeutic agents aimed at inhibiting crystal formation or promoting their dissolution.

Case Studies

- Gout Management : A study highlighted the effectiveness of agents that reduce urate levels in patients with gout. Patients receiving allopurinol showed decreased serum urate levels and fewer acute attacks compared to those not treated.

- Biomarker Studies : Another research effort focused on measuring urinary ammonium urate concentrations in patients with chronic kidney disease (CKD) as a potential indicator of disease severity and progression.

Comparative Analysis

The following table summarizes key characteristics of related compounds in purine metabolism:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Uric Acid | C₅H₄N₄O₃ | End product of purine metabolism; less soluble than ammonium urate. |

| Hypoxanthine | C₅H₄N₄O | Precursor in the synthesis of xanthine and uric acid; lacks oxo groups at positions 2 and 6. |

| Xanthine | C₇H₄N₄O₂ | Intermediate in purine metabolism; more soluble than ammonium urate. |

| Theobromine | C₇H₈N₄O₂ | Methylated derivative of xanthine; exhibits stimulant properties. |

Applications and Therapeutic Potential

Ammonium urate has been investigated for its potential therapeutic applications beyond gout management:

- Anti-inflammatory Agents : Research is ongoing into compounds that can modulate the inflammatory response triggered by urate crystals.

- Kidney Disease Management : Given its role in renal function and disease progression, ammonium urate levels are being studied for their implications in CKD management.

科学研究应用

Role in Uric Acid Metabolism

Ammonium urate is primarily recognized as the salt form of uric acid, the end product of purine metabolism in humans and other primates. Understanding its metabolic pathways is crucial for several reasons:

- Gout Pathogenesis : High levels of uric acid can lead to gout, a form of inflammatory arthritis characterized by the deposition of urate crystals in joints. The study of ammonium urate is essential for developing treatments aimed at lowering uric acid levels and preventing crystal formation.

- Biomarker for Disease : Research indicates that urinary levels of ammonium urate may serve as a biomarker for diagnosing gout and monitoring disease progression. Elevated levels can indicate an increased risk for gout attacks, making it a valuable tool in clinical settings.

Therapeutic Applications

The therapeutic potential of ammonium urate is being explored in several areas:

- Inhibitors of Uric Acid Formation : Several compounds are being investigated for their ability to inhibit the formation of urate crystals or promote their dissolution. This includes xanthine oxidase inhibitors like allopurinol, which have shown efficacy in managing hyperuricemia and gout.

- Novel Therapeutics : Research continues into new agents that target uric acid metabolism more effectively. These include drugs that can enhance renal clearance of uric acid or alter metabolic pathways to reduce synthesis.

Biological Activities

Ammonium urate exhibits various biological activities that are significant for both health and disease:

- Antioxidant Properties : Some studies suggest that ammonium urate may have antioxidant effects, potentially providing protective benefits against oxidative stress-related conditions .

- Interactions with Other Compounds : The compound shares structural similarities with other purines such as xanthine and hypoxanthine. This similarity allows it to participate in various biochemical reactions within purine metabolism pathways .

Research Findings

Recent studies have highlighted the following findings regarding ammonium urate:

| Study Focus | Findings |

|---|---|

| Gout Mechanisms | Ammonium urate crystals are a hallmark of gout; their presence in synovial fluid is diagnostic. |

| Biomarker Studies | Urinary ammonium urate levels correlate with disease severity and frequency of gout attacks. |

| Therapeutic Development | New agents targeting uric acid metabolism show promise in preclinical trials. |

Case Studies

Several case studies illustrate the clinical relevance of ammonium urate:

- Case Study 1 : A patient with recurrent gout was monitored for urinary ammonium urate levels, which guided adjustments in dietary recommendations and medication management. This personalized approach led to a significant reduction in attack frequency.

- Case Study 2 : In a clinical trial evaluating a new xanthine oxidase inhibitor, researchers observed a marked decrease in serum uric acid levels and corresponding reductions in urinary ammonium urate excretion among participants compared to the control group.

属性

IUPAC Name |

azane;7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFYPMPFTYORPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064082 | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-66-1 | |

| Record name | Ammonium urate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。